molecular formula C17H23NO2 B13717786 2-Boc-5-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

2-Boc-5-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13717786
M. Wt: 273.37 g/mol
InChI Key: AAWSDSCRIYMICN-UHFFFAOYSA-N
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Description

2-Boc-5-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are important structural motifs found in various natural products and therapeutic lead compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-5-cyclopropyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline scaffold.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Protection with Boc Group: The final step involves the protection of the nitrogen atom with a Boc group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Boc-5-cyclopropyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the cyclopropyl group or reduce any oxidized derivatives.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) can be employed to remove the Boc group.

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced forms of the cyclopropyl group or the isoquinoline core.

    Substitution: Free amine derivatives or other substituted products.

Scientific Research Applications

2-Boc-5-cyclopropyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.

    Biological Studies: The compound can be used to study the biological activity of tetrahydroisoquinoline derivatives, including their effects on various biological targets.

    Chemical Biology: It can be employed in chemical biology research to investigate the interactions of small molecules with biological macromolecules.

    Industrial Applications: The compound can be used in the development of new materials or as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Boc-5-cyclopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other positions. The cyclopropyl group can influence the compound’s binding affinity and selectivity towards biological targets. The exact molecular targets and pathways depend on the specific application and the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Boc-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
  • 5,7-dichloro-2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Uniqueness

2-Boc-5-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This differentiates it from other tetrahydroisoquinoline derivatives that may lack this substituent. The Boc group also provides a versatile protecting group that can be selectively removed under specific conditions, allowing for further functionalization.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

tert-butyl 5-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C17H23NO2/c1-17(2,3)20-16(19)18-10-9-15-13(11-18)5-4-6-14(15)12-7-8-12/h4-6,12H,7-11H2,1-3H3

InChI Key

AAWSDSCRIYMICN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2C3CC3

Origin of Product

United States

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